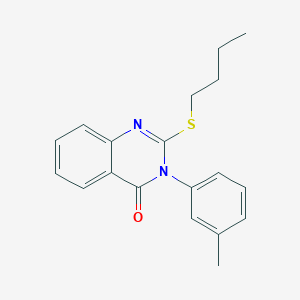![molecular formula C24H22N2O2S B4612269 2-{[3-(4-methylphenoxy)propyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4612269.png)
2-{[3-(4-methylphenoxy)propyl]thio}-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-{[3-(4-methylphenoxy)propyl]thio}-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.14019912 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolinones have been synthesized and evaluated for various biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Their significant analgesic activity, higher than standard analgesic drugs, highlights their potential in pain management (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Quinazolinones exhibit potent antioxidant activities, with certain derivatives showing promising metal-chelating properties. The structure-antioxidant activity relationship reveals that the presence of hydroxyl groups along with methoxy substituents enhances antioxidant efficacy. This study underscores the therapeutic potential of quinazolinones as antioxidants and metal chelators (Janez Mravljak et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiencies. Their performance is attributed to chemical adsorption on the metallic surface, forming a protective layer against corrosion. This application signifies the industrial relevance of quinazolinones in material preservation (N. Errahmany et al., 2020).
Anticonvulsant and Enzyme Inhibitory Activities
The anticonvulsant and enzyme inhibitory properties of substituted quinazolinones have been explored, indicating their potential as therapeutics in neurological disorders and enzyme-related conditions. Their relatively non-toxic nature further supports their clinical utility (M. Shrimali et al., 1991).
Propriétés
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-18-12-14-20(15-13-18)28-16-7-17-29-24-25-22-11-6-5-10-21(22)23(27)26(24)19-8-3-2-4-9-19/h2-6,8-15H,7,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJHUYWIDZJHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4612188.png)
![N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4612191.png)
![N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4612195.png)

![N-[4-(aminosulfonyl)phenyl]-N'-cyclohexyl-1,2-hydrazinedicarbothioamide](/img/structure/B4612214.png)


![1-(6-Methylpyridin-2-yl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B4612225.png)
![4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4612227.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4612233.png)

![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4612258.png)

![4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4612272.png)
